7-Fluoro-6-methoxyindoline-2,3-dione
Overview
Description
7-Fluoro-6-methoxyindoline-2,3-dione, also known as 2,3-dioxo-6-methoxy-1,2,3,4-tetrahydro-7-fluoroindole, is a chemical compound of interest due to its unique properties. It has a molecular weight of 195.15 g/mol .
Molecular Structure Analysis
The molecular formula of 7-Fluoro-6-methoxyindoline-2,3-dione is C9H6FNO3 . The InChI code is 1S/C9H6FNO3/c1-14-5-3-2-4-7 (6 (5)10)11-9 (13)8 (4)12/h2-3H,1H3, (H,11,12,13) .Physical And Chemical Properties Analysis
7-Fluoro-6-methoxyindoline-2,3-dione is a powder at room temperature . It has a molecular weight of 195.15 g/mol .Scientific Research Applications
Synthesis and Chemical Properties
- 7-Fluoro-6-methoxyindoline-2,3-dione has been utilized in the synthesis of various chemical compounds. For instance, it is involved in the preparation of 3β-fluoro derivatives of 7-dehydrocholesterol and ergosterol, as demonstrated by Yakhimovich, Fursaeva, and Pashinnik (2004) (Yakhimovich, Fursaeva, & Pashinnik, 2004).
- The compound has also been used in the development of sensitive and stable Cookson-type reagents for high-performance liquid chromatography, as investigated by Shimada and Mizuguchi (1992) (Shimada & Mizuguchi, 1992).
Biological and Medicinal Applications
- In the realm of medicinal chemistry, Xiaoguang and Du-lin (2005) have synthesized 2-(7-Fluoro-3-oxo-3,4-2H- benzo[b][1,4]oxazin-6-yl)-isoindoline-1,3-diones using amino resin as a scavenger reagent (Xiaoguang & Du-lin, 2005).
- Moreover, Huang et al. (2005) explored its use in synthesizing compounds with herbicidal activity, such as flumioxazin (Huang et al., 2005).
- Joshi, Pathak, and Jain (1981) conducted studies on fluorine-containing indole-2,3-dione derivatives for their potential as antibacterial agents (Joshi, Pathak, & Jain, 1981).
Advanced Material Research
- Vesek et al. (2012) examined the structural properties of 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione, contributing to the understanding of the material characteristics of such compounds (Vesek et al., 2012).
- Mane, Katagi, and Melavanki (2019) synthesized novel derivatives for optoelectronic applications, showcasing the versatility of such compounds in advanced material science (Mane, Katagi, & Melavanki, 2019).
Fluorescence and Analytical Applications
- Gatti, Gioia, and Andreatta (2004) demonstrated the use of 4,7-phenanthroline-5,6-dione (related to 7-Fluoro-6-methoxyindoline-2,3-dione) as a fluorogenic labeling reagent in pre-column derivatization for amino acid analysis in pharmaceuticals (Gatti, Gioia, & Andreatta, 2004).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
7-fluoro-6-methoxy-1H-indole-2,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO3/c1-14-5-3-2-4-7(6(5)10)11-9(13)8(4)12/h2-3H,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWINKHZAKGPMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=O)N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-6-methoxyindoline-2,3-dione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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